7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine
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Overview
Description
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives involves a one-pot, three-component reaction. This reaction typically includes 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction proceeds efficiently, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine are not extensively documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of eco-friendly catalysts, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: The chlorine atom at the 7th position can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission in the brain . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its diverse pharmacological activities, including antimicrobial and antihypertensive properties.
Imidazo[2,1-b][1,3]thiazines: These compounds have shown significant bioactivity, including antituberculosis and electroluminescent properties.
Uniqueness
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFCUHBAUBJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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